

# C108297 Technical Support Center: Toxicity & Adverse Effects in Animal Models

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## Compound of Interest

Compound Name: C108297

Cat. No.: B1668170

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the potential toxicity and adverse effects of the selective glucocorticoid receptor (GR) modulator, **C108297**, in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

## Frequently Asked Questions (FAQs)

Q1: What is **C108297** and what is its primary mechanism of action?

A1: **C108297** is a non-steroidal, selective glucocorticoid receptor (GR) modulator. It exhibits a high affinity for the GR with a  $K_i$  of approximately 0.7-0.9 nM. Its selectivity is notable, with an almost 1000-fold lower affinity for progesterone, estrogen, androgen, and mineralocorticoid receptors. The primary mechanism of **C108297** involves modulating GR signaling. Depending on the cellular context and the presence of specific co-regulator proteins, it can act as both a GR antagonist and a partial agonist. This modulation can lead to transrepression of pro-inflammatory genes and influence the hypothalamic-pituitary-adrenal (HPA) axis.

Q2: What are the potential therapeutic applications of **C108297** observed in animal models?

A2: Preclinical studies in animal models suggest a range of potential therapeutic uses for **C108297**, including:

- **Neuroprotection:** It has been shown to reduce brain pathology, such as microglial proliferation, following status epilepticus.
- **Stress and Depression:** **C108297** can normalize baseline corticosterone levels and reduce depressive-like behaviors in stress models.
- **Anti-inflammatory Effects:** It demonstrates anti-inflammatory effects in the hippocampus in models of neurodegenerative diseases.
- **Metabolic Regulation:** Some studies suggest it may attenuate obesity by reducing caloric intake and increasing fat metabolism.

Q3: What are the most commonly observed adverse effects of **C108297** in animal models?

A3: The most frequently reported adverse effect is a reduction in body weight gain or absolute body weight in both male and female animals. This effect can persist for weeks even after treatment has stopped. Other observed effects are generally related to its mechanism of action on the HPA axis, such as reduced baseline corticosterone levels.

Q4: Is there any formal toxicological data available for **C108297**, such as an LD50 or NOAEL?

A4: Based on publicly available scientific literature, specific quantitative toxicity data such as the LD50 (Lethal Dose, 50%) or NOAEL (No-Observed-Adverse-Effect Level) for **C108297** have not been reported. The safety profile is primarily inferred from adverse effects noted during efficacy studies in various animal models.

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